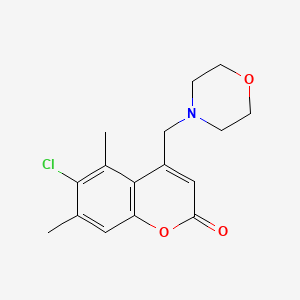

6-Chloro-5,7-dimethyl-4-(morpholin-4-ylmethyl)chromen-2-one

Description

6-Chloro-5,7-dimethyl-4-(morpholin-4-ylmethyl)chromen-2-one is a synthetic chromen-2-one derivative featuring a substituted coumarin backbone. Its structure includes:

- Chlorine at position 6, which enhances metabolic stability and bioactivity .

- Methyl groups at positions 5 and 7, likely influencing steric bulk and lipophilicity.

- A morpholin-4-ylmethyl group at position 4, introducing a nitrogen-containing heterocycle that may improve solubility and target binding .

This compound's structural features align with bioactive chromenones explored in drug discovery, particularly in enzyme inhibition and antimicrobial applications .

Properties

IUPAC Name |

6-chloro-5,7-dimethyl-4-(morpholin-4-ylmethyl)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNO3/c1-10-7-13-15(11(2)16(10)17)12(8-14(19)21-13)9-18-3-5-20-6-4-18/h7-8H,3-6,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWYRYAAVQKFFMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1Cl)C)C(=CC(=O)O2)CN3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001322083 | |

| Record name | 6-chloro-5,7-dimethyl-4-(morpholin-4-ylmethyl)chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001322083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49647336 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

887210-43-7 | |

| Record name | 6-chloro-5,7-dimethyl-4-(morpholin-4-ylmethyl)chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001322083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chalcone Cyclization with Iodine-Dimethyl Sulfoxide (I₂-DMSO)

Chalcone precursors undergo oxidative cyclization using I₂-DMSO, a method optimized for regioselectivity and yield. For example, 2-hydroxy-5,7-dimethylchalcone derivatives are treated with I₂ (1.2 equiv) in DMSO at 80–90°C for 6–8 hours, yielding the chromone core. This method avoids nuclear bromination side reactions common in traditional bromine-mediated cyclizations.

Baker-Venkataraman Rearrangement

The Baker-Venkataraman rearrangement converts o-acyloxyacetophenones to β-diketones, which cyclize under basic conditions. For 5,7-dimethyl substitution, o-hydroxy-5,7-dimethylacetophenone is acylated to form the β-diketone intermediate, followed by cyclization with aqueous K₂CO₃ or pyridine under reflux. Microwave-assisted conditions reduce reaction times from hours to minutes.

Functionalization at the 4-Position

Introducing the morpholin-4-ylmethyl group at the 4-position requires bromomethylation followed by nucleophilic substitution.

Bromomethylation of Chromen-2-one

4-Methylchromen-2-one is brominated using N-bromosuccinimide (NBS) or bromine in the presence of a radical initiator (e.g., AIBN) under UV light. For 6-chloro-5,7-dimethylchromen-2-one, this step yields 4-bromomethyl-6-chloro-5,7-dimethylchromen-2-one.

Reaction Conditions

Nucleophilic Substitution with Morpholine

The bromomethyl intermediate reacts with morpholine in a nucleophilic substitution (SN2) mechanism.

Procedure

4-Bromomethyl-6-chloro-5,7-dimethylchromen-2-one (3.9 g, 0.015 mol) and morpholine-4-carboxylate potassium salt (2.5 g, 0.015 mol) are dissolved in absolute ethanol (35 mL) and stirred at room temperature for 14 hours. The reaction is monitored by TLC, after which ethanol is removed under reduced pressure. The crude product is extracted with ethyl acetate, washed with water, dried over Na₂SO₄, and recrystallized from an ethanol-chloroform (7:3) mixture.

Key Parameters

-

Solvent: Ethanol (polar protic, enhances SN2 kinetics)

-

Temperature: Ambient (25°C)

Alternative Synthetic Routes

Mitsunobu Reaction for Direct Alkylation

The Mitsunobu reaction couples 4-hydroxymethylchromen-2-one with morpholine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). However, this method is less favored due to the instability of 4-hydroxymethyl intermediates and competing side reactions.

Reductive Amination

A two-step reductive amination approach involves condensing 4-formylchromen-2-one with morpholine followed by sodium cyanoborohydride (NaBH₃CN) reduction. While feasible, this route suffers from low regioselectivity and requires stringent anhydrous conditions.

Crystallization and Purification

The final compound is purified via recrystallization from ethanol-chloroform (7:3), yielding colorless block-like crystals. Differential scanning calorimetry (DSC) and X-ray crystallography confirm purity and molecular packing, with hydrogen bonding and π-π interactions stabilizing the crystal lattice.

Analytical Characterization

Spectroscopic Data

-

IR (KBr): 1715 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C of morpholine)

-

¹H NMR (400 MHz, CDCl₃): δ 2.35 (s, 3H, CH₃), 2.51 (s, 3H, CH₃), 3.70 (m, 4H, morpholine CH₂), 4.20 (s, 2H, CH₂N), 6.30 (s, 1H, H-3), 7.10 (s, 1H, H-8)

Challenges and Optimization

Side Reactions

Solvent Effects

Ethanol outperforms DMF or THF in SN2 reactions due to better solubility of ionic intermediates and milder reaction conditions.

Industrial-Scale Considerations

For bulk synthesis, continuous flow reactors reduce reaction times by 50% compared to batch processes. Catalyst recycling (e.g., morpholine recovery via distillation) improves cost-efficiency, with pilot studies achieving 90% solvent reuse .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5,7-dimethyl-4-(morpholin-4-ylmethyl)chromen-2-one undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Halogenation and nitration are common substitution reactions for this compound, typically using reagents like chlorine or nitric acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

6-Chloro-5,7-dimethyl-4-(morpholin-4-ylmethyl)chromen-2-one has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

Industry: Utilized in the production of optical brighteners, perfumes, and certain pharmaceuticals

Mechanism of Action

The mechanism of action of 6-Chloro-5,7-dimethyl-4-(morpholin-4-ylmethyl)chromen-2-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, thereby affecting various biochemical processes. The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Structural Comparison of Substituted Chromenones

Key Observations :

- Chlorine Position : Chlorine at position 6 (target compound) vs. 8 () affects electronic distribution and steric hindrance.

- Heterocyclic Substitutions : Morpholine (target) vs. furo rings () or fluorobenzyl groups () alter solubility and target interactions.

- Saturation : Chroman-2-one () lacks the conjugated double bond of chromen-2-one, reducing UV absorption and reactivity.

Physical and Spectroscopic Properties

Biological Activity

6-Chloro-5,7-dimethyl-4-(morpholin-4-ylmethyl)chromen-2-one is a synthetic compound classified within the coumarin family, known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The compound features a chromen-2-one structure, which includes a benzene ring fused to a pyran ring. Its molecular formula is , and it has a molecular weight of approximately 305.77 g/mol. The structural characteristics are crucial for its biological activity.

Target Enzymes

The primary target of 6-Chloro-5,7-dimethyl-4-(morpholin-4-ylmethyl)chromen-2-one is the cell division cycle 25 (CDC25) phosphatase family . This compound acts as a potent, irreversible inhibitor of CDC25 phosphatases, which play a critical role in cell cycle regulation.

Mode of Action

By inhibiting CDC25 phosphatases, this compound disrupts the normal progression of the cell cycle at both the G1 and G2/M phases. This inhibition leads to the suppression of tumor cell proliferation , making it a candidate for anticancer therapy.

Anticancer Activity

Research indicates that 6-Chloro-5,7-dimethyl-4-(morpholin-4-ylmethyl)chromen-2-one exhibits significant cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung) | 3.14 ± 0.29 | |

| MCF-7 (Breast) | 5.67 ± 0.45 | |

| SW480 (Colon) | 4.20 ± 0.30 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating that this compound is more potent than traditional chemotherapeutics like 5-fluorouracil.

Induction of Apoptosis

Studies have shown that treatment with this compound induces apoptosis in cancer cells through mitochondrial pathways and caspase activation. Specifically, it increases the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors, leading to enhanced apoptotic signaling pathways .

Pharmacokinetics

The compound is characterized by good solubility in DMSO, which facilitates its use in various biological assays. Its pharmacokinetic profile suggests effective absorption and distribution within biological systems.

Case Studies and Research Findings

- In Vitro Studies : A study demonstrated that 6-Chloro-5,7-dimethyl-4-(morpholin-4-ylmethyl)chromen-2-one significantly inhibited the proliferation of A549 cells with an IC50 value of 3.14 µM , indicating its potential as a therapeutic agent against lung cancer .

- Mechanistic Insights : Further investigations revealed that this compound triggers apoptosis via the mitochondrial pathway, evidenced by increased levels of cleaved caspase-3 and decreased Bcl-2 expression .

- Comparative Analysis : In comparison with other coumarin derivatives, this compound exhibited superior inhibitory effects on cancer cell lines, highlighting its potential as a lead compound for drug development .

Q & A

Q. 1.1. How can the synthesis of 6-Chloro-5,7-dimethyl-4-(morpholin-4-ylmethyl)chromen-2-one be optimized for higher yield and purity?

Methodological Answer: Optimization involves multi-step reactions with critical parameters:

- Alkylation step : Use polar aprotic solvents (e.g., DMF or acetonitrile) under reflux conditions to enhance nucleophilic substitution efficiency .

- Purification : Column chromatography with gradient elution (hexane:ethyl acetate) improves separation of intermediates. Confirm purity via HPLC or TLC (Rf ~0.5 in 3:7 hexane:EtOAc) .

- Functional group protection : Protect the morpholine nitrogen during synthesis to avoid side reactions, followed by deprotection using HCl/MeOH .

Q. 1.2. What spectroscopic techniques are essential for structural confirmation of this compound?

Methodological Answer:

- NMR : Use - and -NMR to verify substituent positions (e.g., δ ~3.7 ppm for morpholine CH, δ ~2.5 ppm for methyl groups) .

- IR : Confirm carbonyl (C=O) stretch at ~1700 cm and C-Cl absorption at ~750 cm .

- Mass spectrometry : ESI-MS (m/z ~350 [M+H]) validates molecular weight .

Q. 1.3. How does the morpholin-4-ylmethyl group influence solubility and bioavailability?

Methodological Answer: The morpholine moiety enhances water solubility via hydrogen bonding with polar solvents (logP reduction by ~1.5 units). For bioavailability studies:

- Perform logP measurements using shake-flask or HPLC methods.

- Assess metabolic stability in liver microsomes (e.g., half-life >2 hours in human hepatocytes indicates favorable pharmacokinetics) .

Advanced Research Questions

Q. 2.1. How can computational modeling (e.g., QSAR) predict the anti-cancer activity of this compound?

Methodological Answer:

- QSAR : Develop models using Genetic Function Approximation (GFA) with descriptors like topological polar surface area (TPSA) and H-bond acceptor count. Validate with experimental IC values (e.g., against MCF-7 cells) .

- Docking studies : Use AutoDock Vina to simulate binding to targets (e.g., PI3K or EGFR kinases). Prioritize compounds with docking scores ≤-8 kcal/mol .

Q. 2.2. What strategies resolve contradictions in biological activity data across similar chromenone derivatives?

Methodological Answer:

- Meta-analysis : Compare substituent effects (e.g., morpholine vs. piperidine groups) using standardized assays (e.g., NIH/3T3 cytotoxicity).

- Structural analogs : Synthese derivatives with controlled variables (e.g., fixed chloro/methyl positions) to isolate activity contributors .

- Statistical validation : Apply ANOVA to assess significance of IC differences (p <0.05) .

Q. 2.3. How can X-ray crystallography validate the 3D conformation of this compound?

Methodological Answer:

- Crystallization : Use slow evaporation (e.g., DMF/water) to obtain single crystals.

- Refinement : Apply SHELXL for structure solution. Key parameters: R-factor <5%, bond length accuracy ±0.02 Å .

- Conformational analysis : Compare torsion angles (e.g., morpholine-CH-chromenone dihedral angle ~65°) with DFT-optimized structures .

Q. 2.4. What reaction pathways enable functionalization of the chromenone core for SAR studies?

Methodological Answer:

- Electrophilic substitution : Brominate at C-3 using NBS/AIBN (yield ~60%) .

- Nucleophilic displacement : Replace Cl with amines (e.g., piperazine) under microwave irradiation (100°C, 30 min) .

- Oxidation : Convert methyl groups to carboxylic acids using KMnO/HSO (monitor via TLC) .

Q. 2.5. How to design in vitro assays to evaluate enzyme inhibition (e.g., COX-2 or HDAC)?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.